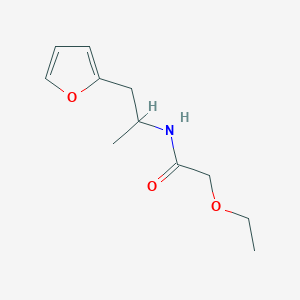

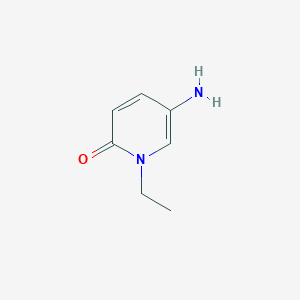

2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide, commonly known as EFPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFPA belongs to the class of amides and is synthesized using specific methods.

Scientific Research Applications

Synthesis and Chemical Reactions

- The formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives highlights the versatility of furan-containing compounds in organic synthesis, suggesting that similar reactions could be explored with 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide for the synthesis of novel organic compounds (Nozoe et al., 1971).

- The unexpected secondary carbo-Piancatelli rearrangement observed in the Betti reaction of 2-naphthol, furfural, and acetamide underlines the potential for discovering novel reaction pathways and intermediates in the synthesis of complex organic molecules (Gutnov et al., 2019).

- Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl derivatives demonstrate the utility of furan-based compounds in facilitating bond rearrangements, pointing to the potential of 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide in similar applications (Craig et al., 2005).

Materials Science and Polymer Synthesis

- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block opens avenues for using furan derivatives, such as 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide, in the development of sustainable polymeric materials (Jiang et al., 2014).

Anticancer and Antiangiogenic Activity

- The design and synthesis of novel 3-arylaminobenzofuran derivatives for targeting the colchicine site on tubulin, with notable in vitro and in vivo anticancer and antiangiogenic activity, suggest that structurally related compounds like 2-ethoxy-N-(1-(furan-2-yl)propan-2-yl)acetamide could also have potential applications in cancer therapy (Romagnoli et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of pharmaceutical medicines and natural products .

Mode of Action

A related compound, (s)-1-(furan-2-yl)propan-1-ol, was synthesized by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also interact with its targets through a similar bioreduction process.

Biochemical Pathways

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also influence similar biochemical pathways.

Pharmacokinetics

The related compound (s)-1-(furan-2-yl)propan-1-ol was obtained with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar pharmacokinetic properties.

Result of Action

The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the synthesis of various pharmaceutical medicines and natural products , suggesting that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might have similar effects.

Action Environment

It’s worth noting that the related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also be influenced by similar environmental factors.

properties

IUPAC Name |

2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYIHAIMCILGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC(C)CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[3-(2-amino-2-oxoethoxy)phenyl]propanoic acid](/img/structure/B2761776.png)

![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)

![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)